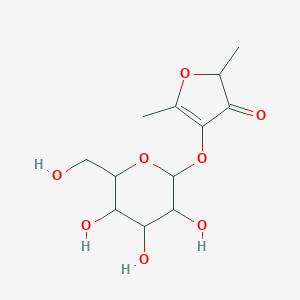

Furaneol 4-glucoside

Description

Contextualization within Natural Product Glycosides Research

Natural product glycosides represent a diverse class of compounds where a sugar molecule (glycone) is linked to a non-sugar molecule (aglycone) through a glycosidic bond hmdb.casci-hub.se. This glycosylation significantly influences the compound's solubility, stability, bioavailability, and biological activity. Furaneol (B68789) 4-glucoside fits within this context as an O-glycosyl compound, specifically a glucoside, where a glucose moiety is attached to the hydroxyl group at the 4-position of the furaneol aglycone hmdb.canih.gov. Research into natural product glycosides like Furaneol 4-glucoside is crucial for understanding their roles in plant physiology, defense mechanisms, and as precursors to volatile organic compounds that contribute to the sensory properties of foods and beverages. Studies often involve identifying these glycosides, elucidating their structures, investigating their biosynthesis and metabolism, and exploring methods for their hydrolysis to release the active aglycones sci-hub.se.

Significance as a Biosynthetically Active and Precursor Compound

This compound holds significant importance as both a biosynthetically active compound and a key precursor. In plants, it serves as a storage form of the volatile furaneol. The glucosylation of furaneol enhances its stability and reduces its volatility, allowing for its accumulation within plant tissues without immediate release as an aroma compound smolecule.com. This glucosylated form can then be hydrolyzed, either enzymatically or chemically, to release the volatile furaneol at specific developmental stages or under certain processing conditions, such as fermentation or heating smolecule.commdpi.com.

Research has identified UDP-glucose:furaneol glucosyltransferases (UGTs) as the enzymes responsible for the biosynthesis of this compound in plants like strawberries and grapes oup.comives-openscience.eunih.gov. These enzymes catalyze the transfer of a glucose unit from UDP-glucose to furaneol oup.comives-openscience.eu. Studies have characterized specific UGTs involved in this process, such as UGT85K14 in Vitis vinifera (Muscat Bailey A grape) and UGT71K3 in strawberry (Fragaria × ananassa), highlighting the enzymatic basis of its formation oup.comives-openscience.eunih.gov.

As a precursor, this compound is particularly relevant in the context of flavor development. Its hydrolysis during processes like winemaking or fruit ripening releases the aroma-active furaneol, contributing significantly to the final sensory characteristics smolecule.comoup.comives-openscience.eumdpi.comacs.org. This precursor role makes this compound a target for research aimed at manipulating flavor profiles in agricultural products and food processing.

Historical Perspective on its Discovery and Early Characterization

The discovery and early characterization of this compound are closely linked to research on the aroma compounds of fruits, particularly strawberries. Furaneol itself was first reported as a product of the Maillard reaction in 1960 mdpi.comresearchgate.net. Its significant contribution to the characteristic aroma of strawberries and other fruits was subsequently recognized nih.govmdpi.comwikipedia.org.

The presence of glycosidically bound aroma compounds, serving as less volatile precursors, became an area of interest in the study of fruit flavor. Early studies aimed at identifying these bound forms. Mayerl et al. are credited with isolating and identifying the β-glucoside of furaneol from strawberry juice, which was later confirmed by subsequent research oup.comresearchgate.netacs.org. This isolation and structural elucidation marked a key step in understanding how furaneol is stored and released in plant tissues. Early characterization efforts focused on determining its chemical structure, including the position and anomeric configuration of the glycosidic linkage mdpi.comresearchgate.net.

Overview of Current Research Trends and Gaps

Current academic research on this compound continues to build upon the foundational knowledge of its occurrence and precursor role. Key trends include:

Enzymatic Biosynthesis and Engineering: Detailed characterization of UGTs involved in this compound synthesis and exploring the potential for metabolic engineering in plants or microorganisms to modulate its levels and, consequently, the release of furaneol oup.comives-openscience.eunih.govfrontiersin.orgnih.gov.

Hydrolysis Mechanisms: Investigating the specific enzymes (glycosidases) and conditions (pH, temperature) that facilitate the hydrolysis of this compound to release furaneol, particularly in food processing and fermentation contexts smolecule.commdpi.comacs.org.

Occurrence and Variability: Analyzing the concentration of this compound in different plant species, cultivars, and under varying environmental and post-harvest conditions to understand the factors influencing its accumulation acs.orgcabidigitallibrary.orgashs.org.

Role in Flavor Perception: Further exploring the relationship between this compound levels, its hydrolysis, and the resulting sensory perception of furaneol in fruits and derived products acs.orgashs.org.

Despite significant progress, several research gaps remain. A comprehensive understanding of the complete biosynthetic pathway of furaneol and its glucosides in various plant species is still developing mdpi.comashs.org. The precise regulatory mechanisms controlling UGT activity and glucoside accumulation in response to developmental cues and environmental factors require further investigation oup.comnih.gov. Furthermore, while enzymatic hydrolysis is known, the full spectrum of glycosidases involved in the release of furaneol from its glucoside in different biological and food matrices could be further explored smolecule.commdpi.comacs.org. Understanding these aspects is crucial for targeted manipulation of flavor and aroma in agricultural and food industries.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₈ | ebi.ac.uk |

| Molecular Weight | 290.27 g/mol | nih.govebi.ac.uk |

| PubChem CID | 14259114 | nih.gov |

| CAS Number | 121063-56-7 | |

| Nature | Glycoside (O-glycosyl compound) | hmdb.canih.gov |

| Aglycone | Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) | smolecule.com |

| Glycone | Glucose | mdpi.com |

| Occurrence | Strawberries, pineapples, tomatoes, grapes, fermented foods (wine) | smolecule.comnih.govmdpi.comoup.comives-openscience.eu |

| Role | Flavor precursor, Biosynthetically active storage form of furaneol | smolecule.comoup.comives-openscience.eu |

| Volatility | Lower than furaneol | smolecule.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

121063-56-7 |

|---|---|

Molecular Formula |

C12H18O8 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

2,5-dimethyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuran-3-one |

InChI |

InChI=1S/C12H18O8/c1-4-7(14)11(5(2)18-4)20-12-10(17)9(16)8(15)6(3-13)19-12/h4,6,8-10,12-13,15-17H,3H2,1-2H3/t4?,6-,8-,9+,10-,12+/m1/s1 |

InChI Key |

ZCBCXLRKTUDKOP-TUWMNXLUSA-N |

SMILES |

CC1C(=O)C(=C(O1)C)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

CC1C(=O)C(=C(O1)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC1C(=O)C(=C(O1)C)OC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

4-(β-D-Glucopyranosyloxy)-2,5-dimethyl-3(2H)-Furanone; Furaneol β-D-Glucopyranoside; |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Furaneol 4 Glucoside

Identification of Precursor Molecules

Research has identified several key precursor molecules involved in the biosynthesis of furaneol (B68789). These precursors originate from central metabolic pathways and can also be influenced by non-enzymatic reactions like the Maillard reaction.

Carbohydrates, particularly fructose (B13574) and its phosphorylated derivatives, are recognized as significant precursors for furaneol biosynthesis in plants. Studies in strawberries, for instance, have indicated that D-fructose can lead to an increase in both furaneol and its glucoside derivative. nih.govsci-hub.se D-fructose 6-phosphate appears to be a more direct precursor, with incubations involving this compound resulting in a substantial increase in total furanone content compared to control fruits. sci-hub.se While D-fructose 1,6-bisphosphate has also been implicated, studies suggest that fructose 6-phosphate may be the more immediate precursor in certain plant systems like strawberries. sci-hub.se The transformation of the complete carbon chain of fructose into the furanone structure has been suggested by incorporation experiments using labeled fructose. wikipedia.org

Furaneol formation can occur through multiple pathways, including those involving intermediates from primary metabolism and the Maillard reaction. In the context of food processing, the Maillard reaction, a complex series of reactions between amino acids and reducing sugars often requiring heat, is a known source of furaneol. nih.govwikipedia.orgguidetopharmacology.orgmetabolomicsworkbench.org However, furaneol is also biosynthesized in plants, yeast, and bacteria, likely through different enzymatic pathways. guidetopharmacology.orgmetabolomicsworkbench.org In plants like strawberries, the biosynthesis of furaneol involves the transformation of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), which is derived from 6-deoxy-D-fructose-1-phosphate. nih.gov Efficient biotransformation of Maillard products has also been noted as a pathway for furaneol formation. nih.govwikipedia.orgguidetopharmacology.org

In plant systems, the biosynthesis of furaneol is thought to proceed through a series of enzymatic steps. In strawberries, a proposed route involves the conversion of 6-deoxy-D-fructose-1-phosphate to HMMF, followed by enzymatic transformation to furaneol, catalyzed by enzymes such as quinone oxidoreductase (FaQR) and enone oxidoreductase (FaEO). guidetopharmacology.orgnih.gov Once furaneol is formed, it can be further metabolized, including glucosylation to form furaneol 4-glucoside. wikipedia.orgguidetopharmacology.org The accumulation of furaneol and its glucoside has been observed during fruit maturation in strawberries and grapes. nih.govsci-hub.se

Enzymology of Glucosylation in Diverse Organisms

The conversion of furaneol to this compound is primarily catalyzed by UDP-glucose:furaneol glucosyltransferases (UGTs). These enzymes facilitate the transfer of a glucose moiety from UDP-glucose to the hydroxyl group of furaneol.

Several UGT genes whose encoded proteins catalyze the glucosylation of furaneol have been identified and characterized in various organisms, particularly in fruits known for their furaneol content like strawberry and grape. nih.gov These enzymes belong to the plant secondary glycosyltransferase family, specifically the UGT85K subfamily. Examples include FaGT2, UGT71K3, and UGT85K16 from strawberries, and UGT85K14 from grapevine. nih.gov These UGTs play a crucial role in stabilizing furaneol as its glucoside, which can act as an aroma precursor.

UGT85K14, identified from the grapevine cultivar Muscat Bailey A (Vitis labrusca × V. vinifera), is a well-characterized UDP-glucose:furaneol glucosyltransferase. This enzyme catalyzes the transfer of glucose from UDP-glucose to the hydroxyl group of furaneol, forming furaneol glucoside. Recombinant UGT85K14 expressed in Escherichia coli has been shown to possess remarkable specific activity for this reaction.

Studies on the substrate specificity of UGT85K14 have revealed its preference for furaneol. It can also utilize homofuraneol (2(5)-ethyl-4-hydroxy-5(2)-methyl-3(2H)-furanone), a structural analogue of furaneol, as a substrate. However, it shows little to no activity towards other tested compounds such as 4-nitrophenol, acetone (B3395972) cyanohydrin, 4-coumaric acid, trans-cinnamic acid, naringenin, quercetin, kaempferol, cyanidin, trans-resveratrol, linalool, geraniol, and trans-zeatin. This indicates a degree of specificity for the furanone structure. While UDP-glucose is the primary sugar donor, UDP-galactose can also be utilized as a substrate by UGT85K14.

Kinetic analysis of UGT85K14 has provided insights into its enzymatic activity. The enzyme exhibits optimal activity within a specific pH range, typically between 6.5 and 7.5, with maximal activity observed around pH 7.0. Optimal temperatures for UGT activity are generally between 30 and 37°C, with higher temperatures potentially reducing enzyme stability. The isolated UGT85K14 protein has a reported specific activity of 1.32 nmol s⁻¹ mg⁻¹ protein. Apparent Km values for UGT85K14 from different Vitis species (V. labrusca and V. vinifera) have been reported to be similar, suggesting comparable affinities for their substrates.

Here is a summary of some key characteristics and kinetic parameters reported for UGT85K14:

| Parameter | Value/Observation | Source |

| Substrates Accepted | Furaneol, Homofuraneol | |

| Substrates Not Accepted | Various phenolics, terpenes, and other compounds | |

| Sugar Donors Accepted | UDP-glucose, UDP-galactose | |

| Optimal pH | 6.5-7.5 (maximal at 7.0) | |

| Optimal Temperature | 30-37°C | |

| Specific Activity | 1.32 nmol s⁻¹ mg⁻¹ protein (recombinant UGT85K14) |

Expression levels of UGT85K14 have been correlated with the accumulation of furaneol and its glucoside in grape berries during maturation, suggesting its regulatory role in the content of furaneol glucoside.

Characterization of UDP-Glucose:Furaneol Glucosyltransferases (UGTs)

Functional Analysis of UGT71K3a/b and UGT73B24 from Fragaria species

In Fragaria species, several UDP-glucosyltransferases (UGTs) have been functionally characterized for their role in the glucosylation of volatile metabolites, including furaneol (HDMF) nih.govresearchgate.netnih.gov. Among these, the allelic proteins UGT71K3a and UGT71K3b, and to a lesser extent UGT73B24, have been shown to catalyze the glucosylation of HDMF nih.govresearchgate.netnih.gov. These UGTs exhibit varying substrate tolerance, with some showing broader activity across a range of aroma compounds, while others have a more limited spectrum nih.govresearchgate.net.

Biochemical analyses have revealed the catalytic properties of these enzymes. For instance, apparent KM values for UGT71K3a and UGT71K3b with HDMF as a substrate were determined to be 899.8 μM and 405.8 μM, respectively nih.gov. UGT71K3b demonstrated higher catalytic efficiency compared to UGT71K3a for HDMF glucosylation, with specificity constants (kcat/KM) of 145.6 m−1 s−1 and 55.2 m−1 s−1, respectively nih.gov. UGT73B24 also exhibited a low but measurable HDMF glucosylation activity, around 15–25% relative to the most catalytically active UGT71K3b nih.gov.

Site-directed mutagenesis studies on UGT71K3 have identified specific amino acid residues important for HDMF glucosylation activity. Mutations such as K458R, D445E, D343E, and V383A resulted in enhanced activity compared to the wild-type enzymes nih.govresearchgate.net. Conversely, a single mutation (A389V) in the plant secondary product glycosyltransferase (PSPG) box reduced enzymatic activity nih.govresearchgate.net.

Microbial Glucosyltransferases (e.g., UGT72B27)

Microbial glucosyltransferases also play a role in the glucosylation of furaneol. For example, UGT72B27 from microbial sources has been identified as capable of catalyzing the transfer of glucose to furaneol smolecule.com. This enzyme, UGT72B27, has also been studied in Vitis vinifera (grapevine) and shown to glucosylate various phenolic compounds, terpenols, benzyl (B1604629) alcohol, and furaneol nih.govresearchgate.net. Functional and comparative analyses of plant UGTs, including Vitis vinifera UGT72B27, have utilized high-throughput assays to evaluate substrate screening and kinetic parameters tum.de.

Co-factor Requirements for Enzymatic Activity

Glycosylation reactions catalyzed by UGTs, including those involved in furaneol glucosylation, typically require activated nucleotide-sugar donor molecules researchgate.netresearchgate.net. In plants, the primary sugar donor is usually UDP-glucose researchgate.netresearchgate.net. UGTs catalyze the transfer of the sugar moiety from UDP-glucose to an acceptor molecule, such as furaneol, without the need for protective groups researchgate.net. This highlights the essential role of UDP-glucose as a co-factor for the enzymatic activity of these glucosyltransferases.

Investigations into β-Glucosidase Activity in Glucoside Hydrolysis

While UGTs are responsible for the formation of this compound, β-glucosidases are enzymes that can catalyze its hydrolysis, releasing the volatile furaneol smolecule.com. This hydrolysis can occur enzymatically in biological systems or during food processing smolecule.com. Studies have investigated β-glucosidase activity in strawberry fruit extracts, characterizing its role in the hydrolysis of glycosidically bound aroma compounds researchgate.net. The hydrolysis of aroma glycosides by β-glucosidase can enhance flavor perception, for instance, by the action of β-glucosidase in human saliva sci-hub.se. The stability of this compound and its malonylated derivative has been investigated, showing that while this compound undergoes relatively rapid hydrolysis, the malonylated form is less affected by β-glucosidase treatment mdpi.com.

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is subject to genetic regulation, primarily through the control of gene expression levels of the involved UGT enzymes.

Gene Expression Profiles of UGTs during Plant Development

The expression levels of UGTs involved in furaneol glucosylation can vary during plant development and ripening. In strawberries (Fragaria × ananassa), ripening-related UGTs have been functionally characterized nih.govresearchgate.netnih.gov. Down-regulation of UGT71K3 transcript expression in strawberry receptacles led to a significant reduction in the level of furaneol glucoside and a smaller decline in furaneol glucoside malonate, indicating the importance of this gene in the biosynthesis of these compounds during fruit development nih.govresearchgate.net. The content of furaneol glucoside and furaneol glucoside malonate has been shown to correlate well with the transcript level of UGT71K3 nih.gov.

Molecular Mechanisms Controlling Glucosylation Pathways

The molecular mechanisms controlling glucosylation pathways in plants involve the regulation of UGT gene expression at various levels, including transcription, post-transcription, and translation. While specific detailed mechanisms for furaneol glucosylation pathways are still being elucidated, studies on plant UGTs in general indicate complex regulatory networks. These networks can involve transcription factors that respond to developmental cues, environmental signals, and internal metabolic states. The promiscuity of some plant UGTs also suggests potential for complex regulation and interaction within metabolic pathways tum.detum.de. The identification and characterization of UGT genes, such as UGT85K14 in grapevine and homologous genes in strawberry, contribute to understanding the genetic control of furaneol glucoside biosynthesis oup.com.

Chemical and Enzymatic Transformations of Furaneol 4 Glucoside

Hydrolysis Pathways and Kinetics

The hydrolysis of Furaneol (B68789) 4-glucoside can proceed via enzymatic catalysis or thermal acidic conditions, each with distinct characteristics and applications. smolecule.com

Enzymatic Hydrolysis by Glycosidases (e.g., Rapidase)

Enzymatic hydrolysis of Furaneol 4-glucoside is primarily catalyzed by glycosidases, particularly β-glucosidases, which are effective in breaking the β-glycosidic linkage. Commercial enzyme preparations like Rapidase have been shown to effectively hydrolyze this compound. smolecule.com This enzymatic approach is often preferred for its specificity and ability to operate under milder conditions compared to chemical hydrolysis. wur.nl

Optimization of Reaction Conditions (pH, Temperature, Enzyme Concentration)

Optimizing the conditions for enzymatic hydrolysis is crucial to maximize the release of furaneol. Key parameters include pH, temperature, and enzyme concentration. While specific optimization data for Rapidase on this compound in isolation is limited in the provided results, studies on enzymatic hydrolysis of glycosides in general offer insights. For instance, enzymatic hydrolysis using glycosidase AR 2000 on furaneol glucosides has been performed at 40 °C and pH 5.0 for 16 hours. researchgate.netmdpi.comresearchgate.net Research on optimizing enzymatic hydrolysis of other glycosides suggests that optimal conditions can vary depending on the specific enzyme and substrate, with typical temperature ranges for enzyme activity often between 30–50°C and pH values often in the slightly acidic to neutral range. wur.nlresearchgate.netuva.es Higher temperatures can increase reaction rates but may also reduce enzyme stability. wur.nl

Comparative Hydrolytic Efficiencies of Different Enzymes

Different glycosidases can exhibit varying efficiencies in hydrolyzing this compound. While the provided text specifically mentions Rapidase and glycosidase AR 2000 in the context of furaneol glucoside hydrolysis, comparative studies on the hydrolytic efficiency of a wide range of enzymes on this specific compound are not detailed. However, research on other glycosidic aroma precursors indicates that the efficiency of enzymatic hydrolysis is influenced by the enzyme activity and the structure of the aglycone. frontiersin.org Different enzymes may have different specificities towards various glycosidic linkages and aglycones.

Thermal Acidic Hydrolysis

Thermal acidic hydrolysis involves heating this compound under acidic conditions to induce cleavage of the glycosidic bond. smolecule.com This method is less specific than enzymatic hydrolysis and can potentially lead to the formation of by-products or degradation of the released furaneol, especially under harsh conditions. frontiersin.org Studies have utilized thermal acidic hydrolysis at 100 °C and pH 4.0 for 1 hour to release furaneol from its glucosides. researchgate.netmdpi.comresearchgate.net This method is relevant in food processing scenarios involving heat and acidic environments, such as during grape juice concentration or wine storage. nih.govresearchgate.netmdpi.com

Synthetic Methodologies for Research Purposes

For research purposes, this compound can be synthesized through various methods. Enzymatic glucosylation is a predominant approach, where UDP-glucose:furaneol glucosyltransferase (UGT) enzymes catalyze the transfer of a glucose moiety from UDP-glucose to furaneol. Enzymes like UGT85K14 from Vitis vinifera and UGT85K16 from Fragaria × ananassa have been identified as being specific for furaneol glucosylation, achieving high conversion efficiencies under optimized conditions. scispace.com Whole-cell biotransformation using engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae expressing these UGTs also offers a scalable production method, leveraging endogenous sugar metabolism. Chemical synthesis involving the direct glycosylation of furaneol with glucose under acidic or enzymatic conditions is also possible. smolecule.com These synthetic methods are crucial for obtaining sufficient quantities of pure this compound for detailed studies on its properties, transformations, and biological roles.

Enzyme-Catalyzed Synthesis and Biotransformation

Enzymatic methods offer a promising route for the synthesis of this compound and its biotransformation back into furaneol. These processes often involve glucosyltransferase enzymes that catalyze the transfer of a glucose unit to furaneol .

Optimization of Substrate Ratios and Reaction Parameters

Enzyme-catalyzed synthesis of this compound typically involves UDP-glucose:furaneol glucosyltransferase (UGT) enzymes that transfer a glucose moiety from UDP-glucose to the hydroxyl group of furaneol . Optimization of reaction parameters is crucial for maximizing conversion efficiency. For instance, the enzyme UGT85K14, isolated from Vitis vinifera (Muscat Bailey A grape), has shown high specificity for furaneol, achieving conversion efficiencies exceeding 80% under optimized conditions .

Key reaction parameters that influence enzymatic synthesis include pH, temperature, and substrate ratio . Optimal UGT activity is typically observed within a pH range of 6.5–7.5, with maximal activity often noted around pH 7.0 . Temperatures between 30°C and 37°C are generally preferred, as higher temperatures can reduce enzyme stability . The molar ratio of furaneol to UDP-glucose is also a critical factor, with a 1:1.2 ratio reported as optimal for efficient conversion . High concentrations of furaneol (above 50 mM) can inhibit UGT85K14 activity, leading to reduced yields, suggesting that sequential feeding strategies might be beneficial to maintain substrate levels below inhibitory thresholds .

UDP-glucose regeneration is another important aspect of enzymatic systems to reduce costs. Co-expression of sucrose (B13894) synthase, such as AtSUS1 from Arabidopsis thaliana, with UGT85K14 can facilitate the regeneration of UDP-glucose from sucrose .

| Parameter | Optimal Range | Conversion Efficiency |

| pH | 6.8–7.2 | 85–92% |

| Temperature | 30–37°C | >80% |

| Substrate Ratio | 1:1.2 | >80% |

Whole-Cell Bioconversion Systems

Whole-cell bioconversion systems utilize engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, expressing the relevant UGT enzymes to produce this compound on a larger scale . These systems can offer advantages such as avoiding the need for external UDP-glucose supplementation by leveraging the host organism's endogenous sugar metabolism . Whole-cell biotransformation allows for scalable production, with reported titers of 12–15 g/L in 48 hours when cells are cultured in media containing furaneol and glucose . This approach also permits continuous fermentation, which is beneficial for industrial-scale production . High-throughput systems using whole-cell biotransformation have been developed to screen plant glucosyltransferase libraries for their ability to glucosylate furaneol and other furanones, demonstrating the versatility of this approach in biotechnological processes nih.gov.

Biomimetic Enzymatic Synthesis

Biomimetic enzymatic synthesis aims to replicate natural enzymatic pathways for the production of this compound. In plants, furaneol is stabilized by glucosylation catalyzed by glucosyltransferases nih.govresearchgate.net. While the specific glucosyltransferase involved in this process in some plants was initially unknown nih.govresearchgate.net, research has identified specific UGTs, such as UGT85K14 from Vitis vinifera, that catalyze the glucosylation of furaneol researchgate.net. Biomimetic enzymatic synthesis of furanone glucosides has also been explored using enzymes like sucrose phosphorylase, which can convert furaneol to its 4-O-α-D-glucopyranoside nih.govresearchgate.net. This approach highlights the potential of using isolated enzymes or enzyme systems to synthesize glycosylated flavor compounds.

Controlled Release Mechanisms from the Glucoside Form

This compound acts as a stable precursor, and the release of the volatile furaneol is controlled by the cleavage of the glycosidic bond smolecule.com. This hydrolysis can occur enzymatically or chemically under acidic conditions smolecule.com.

Enzymatic hydrolysis is primarily mediated by glycosidases, such as β-glucosidase, which can effectively convert this compound back into furaneol and glucose . This enzymatic conversion is crucial for the development of desired flavor profiles in food products like wines and fruit juices, where the glucoside is hydrolyzed during processing or fermentation . Studies have shown that enzymes like Rapidase can effectively degrade this compound, indicating its potential for controlled release applications in flavoring systems smolecule.com.

Chemical hydrolysis of this compound can also occur under acidic conditions, such as in the presence of hydrochloric acid . This non-enzymatic cleavage also results in the release of furaneol and glucose . The controlled release of furaneol from its glucoside form is particularly valuable in the food industry, where the stability of the glucoside under thermal processing allows for flavor encapsulation and subsequent release during consumption, enhancing the sensory profiles of products like baked goods and beverages .

Analytical Methodologies for Furaneol 4 Glucoside Research

Chromatographic Separation Techniques

Chromatographic methods are essential for separating furaneol (B68789) 4-glucoside from other compounds present in a sample matrix before detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Qualitative and Quantitative Analysis

HPLC is a widely used technique for the qualitative and quantitative analysis of furaneol 4-glucoside due to its sensitivity in distinguishing glycosides from aglycones. It allows for the separation of the compound based on its interaction with a stationary phase and a mobile phase. researchgate.net

Reversed-phase C18 columns are commonly utilized for the HPLC separation of this compound and related furanones. researchgate.net The mobile phase typically consists of a binary system, such as acetate (B1210297) buffer and methanol (B129727), or aqueous formic acid and acetonitrile. researchgate.netmdpi.comoup.com Optimization of the mobile phase composition and gradient is crucial to achieve adequate separation of this compound from interfering compounds in the sample matrix. For instance, a method using a C18 column employed a mobile phase of 0.05 M sodium acetate (pH 4.0) and methanol (80:20) with a flow rate of 0.5 mL/min for the analysis of glycosidically bound furaneol in pineapple. perfumerflavorist.com Another method for furaneol quantification used methanol/0.5% formic acid with a gradient elution program. mdpi.com

Method validation is critical to ensure the reliability and accuracy of HPLC analysis for this compound. Parameters such as recovery and detection limits are evaluated. An aqueous extraction procedure for furaneol and its derivatives from strawberries demonstrated an average recovery greater than 90%. researchgate.net Detection limits reported for furaneol-β-glucoside in one study were 0.05 µg/mL. researchgate.net For furaneol itself, detection limits of 0.076 mg/L have been reported in wine analysis using HPLC. mdpi.com The linearity of HPLC methods for furaneol and mesifurane has been reported with correlation coefficients (r) of 0.999 in the concentration range of 0.5-60 µg/mL. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis

GC-MS is often used for the confirmatory analysis of furaneol and related compounds, including those released from glycosidic precursors like this compound after hydrolysis. researchgate.netajevonline.org While this compound itself is less volatile due to the sugar moiety, GC-MS can be applied to analyze the aglycone (furaneol) released through enzymatic or acid hydrolysis. mdpi.com Sample preparation for GC-MS may involve extraction procedures, and sometimes derivatization is necessary to enhance the volatility and thermal stability of the analytes. researchgate.net GC-MS methods have been developed for the rapid determination of furaneol, with identification confirmed by retention time and mass spectrum. embrapa.br Specific ions sought for furaneol in GC-MS analysis include m/z 43, 57, and 128. embrapa.br

Mass Spectrometry-Based Characterization

Mass spectrometry provides detailed structural information and high sensitivity for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS is a powerful technique widely used for the identification and quantification of this compound, offering high sensitivity and specificity. researchgate.netfragranceu.com This method combines the separation capabilities of LC with the detailed structural analysis and sensitivity of tandem mass spectrometry. LC-MS/MS has been used to analyze the concentrations of furaneol and its glucoside in grape tissues. oup.com The technique allows for the detection of the intact glycoside molecule and its fragments, aiding in positive identification and accurate quantification in complex biological matrices. oup.com Validation of LC-MS/MS methods for furaneol glucoside analysis has been performed in research studies. oup.com

Structural Elucidation via Fragmentation Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a widely used technique for the structural elucidation of this compound. This method is sensitive and capable of distinguishing glycosides from their aglycones . Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides crucial information about the structure of the compound by breaking it down into smaller, characteristic ions.

For instance, the fragmentation of furaneol glucuronide, a related glycoside, in positive ion mode shows a loss of the glucuronide molecule (m/z 176.04) to yield the furaneol aglycone fragment (m/z 129.05). Further fragmentation of the furaneol core can lead to ions at m/z 101.06, 85.027, and 73.041, providing insights into the structure of the aglycone researchgate.net. While specific fragmentation pathways for this compound were not extensively detailed in the search results, the principle of using characteristic fragment ions in MS/MS is fundamental to its structural confirmation after chromatographic separation. LC-MS/MS is commonly employed due to its sensitivity in differentiating glycosides from aglycones .

Sample Preparation and Extraction Protocols

Effective sample preparation is crucial for the accurate analysis of this compound in complex matrices. This often involves extracting the compound from the sample while minimizing the presence of interfering substances.

Aqueous extraction is a common initial step for isolating polar compounds like this compound from biological matrices such as plant tissues. For example, in the analysis of grape berries, a procedure involves pulverizing frozen tissue in liquid nitrogen and then extracting the powder with water for a specified period at a low temperature oup.com. This aqueous extract can then be further processed, such as by centrifugation and dilution, before being subjected to chromatographic analysis oup.com. This method has shown good recovery rates for furaneol and its glucosides from strawberries, with reported average recoveries exceeding 90% researchgate.netresearchgate.net.

Solid-phase extraction (SPE) is frequently employed as a cleanup step after initial extraction to reduce matrix interference and concentrate the analyte. C18 cartridges are often recommended for SPE of this compound, as they can help mitigate matrix effects, such as those caused by phenolic compounds in plants, which can interfere with ionization efficiency in mass spectrometry . SPE has been successfully used to isolate furaneol glucosides from matrices like grape juice and wine mdpi.comfrontiersin.org.

A typical SPE protocol might involve conditioning the SPE column, loading the sample extract, washing the column to remove polar and non-polar interferences, and then eluting the bound glycosides using a suitable solvent like methanol mdpi.comfrontiersin.org. Studies have demonstrated that SPE with materials like Lichrolut-EN can effectively extract furaneol from juice with less retention of pigments and other non-volatiles compared to HLB and C18 columns researchgate.net. The eluted furaneol can then be directly analyzed by GC-MS researchgate.net. SPE procedures have been shown to yield good recoveries for furaneol and related compounds researchgate.netacs.org.

Advanced Detection Systems and Emerging Technologies

While hyphenated techniques like LC-MS/MS and GC-MS are standard for this compound analysis, advanced detection systems and emerging technologies are being explored for rapid and sensitive detection.

Ion-Sensitive Field-Effect Transistor (ISFET)-based biosensors represent an emerging technology for the rapid detection of compounds like furaneol, the aglycone of this compound researchgate.net. While direct detection of this compound using ISFETs was not explicitly detailed, the principle of ISFET-based biosensors involves the detection of changes in ion concentration or charge upon binding of an analyte to a recognition layer immobilized on the transistor gate researchgate.net.

Research has focused on developing aptamer-based ISFET biosensors for furaneol detection researchgate.netsemanticscholar.org. Aptamers are single-stranded DNA or RNA molecules that can bind specifically to a target molecule researchgate.netsemanticscholar.org. By immobilizing a furaneol-specific aptamer on the ISFET gate, the binding of furaneol can be transduced into an electrical signal researchgate.netresearchgate.netsemanticscholar.org. These biosensors offer the potential for rapid analysis, with reported detection ranges for furaneol between 0.1 and 10 µM researchgate.net. However, the development of highly specific aptamers for this compound itself would be necessary for its direct detection using this technology, and aptamer optimization is a key consideration for specificity .

Ecological and Plant Metabolic Significance of Furaneol 4 Glucoside

Occurrence and Distribution in Natural Sources

Furaneol (B68789) 4-glucoside is found in a variety of natural sources, most notably in fruits and fermented beverages. Its presence as a stable, water-soluble compound allows for its accumulation in plant tissues.

Strawberries are a primary source of furaneol and its glucosides. nih.gov The β-glucoside of furaneol was first isolated and identified from strawberry juice. acs.org During ripening, a significant portion of the synthesized furaneol is converted into its flavorless β-D-glucoside. nih.govresearchgate.net The concentration of furaneol can reach as high as 37 μg/g in ripe strawberries. wikipedia.org Studies have shown that the levels of both furaneol and its glucoside increase as the fruit matures. nih.gov

Pineapple is another fruit where furaneol and its glycosidically bound forms are significant contributors to the characteristic aroma. researchgate.netperfumerflavorist.comperfumerflavorist.com Furaneol, also known as pineapple ketone, is a major impact compound in pineapple flavor concentrate. perfumerflavorist.comperfumerflavorist.com Research has provided evidence for the presence of glycosidically bound furaneol in pineapple, which can be released through enzymatic hydrolysis. perfumerflavorist.comperfumerflavorist.com

Grapes also contain furaneol and its glucosides, which can act as aroma precursors during winemaking. researchgate.net While the specific furaneol glucosides found in strawberries have not been identified in grapes, the presence of furaneol aglycone is confirmed. mdpi.comnih.gov The concentration and composition of these compounds can vary between different grape species and cultivars. researchgate.net For instance, Vitis labrusca hybrids tend to accumulate large amounts of furaneol glucoside. researchgate.net

Tomatoes are known to contain furaneol, which is considered one of the key chemicals contributing to their sweet, vine-ripened taste. usda.gov The glucoside of furaneol has also been isolated and identified in tomatoes. mdpi.com The presence of this bound form suggests a mechanism for aroma modulation during ripening and processing. usda.gov Furaneol 4-glucoside has also been identified in other fruits such as lychee and snake fruit. mdpi.comnih.govwikipedia.org

Table 1: Occurrence of this compound in Various Fruits

| Fruit | Compound Form | Role |

|---|---|---|

| Strawberry | Furaneol β-D-glucoside | Flavor precursor, accumulates during ripening. |

| Pineapple | Glycosidically bound furaneol | Contributes to characteristic aroma upon release. |

| Grape | Furaneol glucoside | Aroma precursor in winemaking. |

| Tomato | This compound | Contributes to sweet, vine-ripened flavor. |

| Lychee | This compound | Component of the fruit's natural product profile. |

| Snake Fruit | This compound | Component of the fruit's natural product profile. |

This compound plays a significant role in the flavor profile of certain fermented products. A notable example is Msalais wine , a traditional wine from Xinjiang, China, made from boiled grape juice. mdpi.comresearchgate.net This wine is characterized by a strong caramel odor, which is attributed to high concentrations of furaneol, ranging from 27.59 to 117.6 mg/L. mdpi.comresearchgate.net The formation of furaneol in Msalais wine occurs through multiple pathways, including the enzymatic and/or chemical acidic hydrolysis of furaneol glucosides present in the grapes. mdpi.comresearchgate.net This hydrolysis releases the volatile furaneol, contributing significantly to the final aroma of the wine. nih.govtandfonline.com

The accumulation of furaneol and its glucoside varies significantly among different plant cultivars and species. In strawberries, not all cultivars produce these furanones. acs.org Research on various strawberry cultivars has shown differences in the levels of glycosidically bound aroma compounds.

In grapes, different species exhibit varying levels of furaneol and its precursors. For example, wines made from American grape species (Vitis labrusca) are known to have a characteristic strawberry-like note due to the presence of furaneol. researchgate.net In contrast, many Vitis vinifera varieties are described as having a more neutral aroma. tandfonline.com Studies have identified differences in furaneol content between wines made from different Italian native grape cultivars, with red wines generally showing higher concentrations than white wines. nih.gov For example, Msalais wine made from Hetianhong grape juice contained more furaneol than that from Munage grape juice, suggesting a higher concentration of bound furaneol in the Hetianhong variety. mdpi.com

Role as a Bound Aroma Precursor in Plant Maturation

This compound serves as a non-volatile, stable precursor to the highly aromatic furaneol. This mechanism of storing aroma in a bound form is crucial for the controlled release of flavor during plant maturation and ripening.

The concentration of this compound is not static but changes dynamically during the ripening process of fruits. In strawberries, the levels of both furaneol and its glucoside have been observed to increase as the fruit ripens. nih.govacs.org This accumulation suggests an active biosynthesis and glucosylation process during maturation. The enzymatic activity responsible for the glucosylation of furaneol has been shown to increase sharply during the ripening of strawberry fruits. nih.gov

Down-regulation of specific UDP-glucosyltransferase (UGT) genes in strawberry receptacles has been shown to significantly reduce the level of furaneol glucoside, confirming the role of these enzymes in its biosynthesis during fruit development. researchgate.net This dynamic interplay between the synthesis of furaneol and its conversion to the glucoside form is a key regulatory mechanism controlling the flavor potential of the fruit.

Table 2: Dynamic Changes of Furaneol and its Glucoside During Strawberry Ripening

| Ripening Stage | Furaneol Level | This compound Level | Key Process |

|---|---|---|---|

| Early Development | Low | Low | Initiation of biosynthesis. |

| Maturation | Increasing | Increasing | Active synthesis and glucosylation. |

| Full Ripeness | High | High | Peak accumulation as a flavor reservoir. |

Comparison with Related Furanones and Their Glycosylated Forms

The metabolic significance and chemical properties of this compound are best understood when compared with structurally similar furanones and their corresponding glycosylated derivatives. This comparison highlights the crucial role of glycosylation in modulating the chemical behavior of these potent aroma compounds.

Structural Homologs and Their Glycosidic Conjugates

Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is part of a family of structurally related furanones that are important contributors to the aroma of many fruits and processed foods. researchgate.net Its key structural homologs include 4-hydroxy-5-methyl-3(2H)-furanone (HMF or norfuraneol) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF or homofuraneol). researchgate.net In plant systems, these volatile furanones are often converted into their non-volatile β-D-glucoside forms through the action of UDP-glucosyltransferases (UGTs). researchgate.netresearchgate.net This enzymatic glucosylation is a common metabolic pathway for stabilizing and storing these aroma compounds. nih.govresearchgate.net For instance, specific UGTs isolated from strawberries have been shown to catalyze the glucosylation of both HDMF and its homolog, EHMF. researchgate.netresearchgate.net Other related furanones, such as sotolone and maple furanone, can also be biotechnologically converted to their odorless glucosides. nih.govresearchgate.net

The table below details some of the structural homologs of Furaneol and their corresponding glycosidic conjugates.

| Aglycone (Common Name) | Aglycone (Chemical Name) | Glycosidic Conjugate |

| Furaneol | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Furaneol 4-O-β-D-glucopyranoside |

| Norfuraneol | 4-hydroxy-5-methyl-3(2H)-furanone (HMF) | 4-hydroxy-5-methyl-3(2H)-furanone glucoside |

| Homofuraneol | 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF) | 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone glucoside |

| Sotolone | 4,5-dimethyl-3-hydroxy-2(5H)-furanone | Sotolone β-D-glucopyranoside |

| Maple furanone | 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone | Maple furanone β-D-glucopyranoside |

Differential Stability and Volatility between Glucoside and Aglycone

A primary consequence of glycosylation is the significant alteration of a compound's physicochemical properties, most notably its stability and volatility. This compound serves as a stable, non-volatile precursor to its aglycone, Furaneol.

Stability: Research has consistently shown that the glycosidic forms of furanones are chemically more stable than their corresponding aglycones. nih.govresearchgate.net A study investigating the stability of Furaneol (also referred to as DMHF) and its derivatives in aqueous buffer solutions at various pH levels (from 2.0 to 8.0) over 32 days found that the aglycone, Furaneol, was unstable at all tested pH values. tum.de In contrast, its glycoside, Furaneol β-D-glucopyranoside, showed only slight decomposition under the same conditions, demonstrating its enhanced stability. tum.de This increased stability allows the plant to accumulate a reservoir of the aroma precursor without significant degradation.

Volatility: The attachment of a hydrophilic sugar moiety, such as glucose, dramatically reduces the volatility of the parent furanone. Furaneol itself is a highly volatile compound with a low odor threshold, contributing to the characteristic sweet, caramel-like aroma of fruits like strawberries. smolecule.comresearchgate.net However, its glycosylated form, this compound, is non-volatile and consequently odorless. nih.govsmolecule.com This transformation from a volatile aroma compound to a non-volatile storage form is a key metabolic strategy in plants. researchgate.net The release of the volatile Furaneol from its glucoside precursor is typically controlled by the enzymatic action of β-glucosidases during fruit ripening, processing, or fermentation, which cleaves the glycosidic bond. researchgate.net This controlled release mechanism is fundamental to the development of flavor in many food products.

Mechanistic Investigations of Biological Activity Excluding Clinical Human Trials

Aglycone Release and Its Biological Effects

Furaneol (B68789) 4-glucoside serves as a stable, non-volatile precursor to the biologically active aglycone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol. The biological effects of the glycoside are primarily realized upon the enzymatic or chemical hydrolysis of the glycosidic bond, which releases the free Furaneol. This release allows the aglycone to exert its distinct biological activities. In plants, the glucosylation of Furaneol acts as a stabilization mechanism. The resulting glucosides are more stable than the aglycone and can be hydrolyzed by enzymes like those found in an intestinal acetone (B3395972) powder from pigs.

Once released from its glucoside form, Furaneol (also referred to as DMHF or HDMF in literature) demonstrates significant biological effects at a cellular level, notably the ability to induce cell cycle arrest. Research on the pathogenic yeast Candida albicans has shown that Furaneol can arrest the cell cycle at the S and G2/M phases. This disruption of the normal cell division process is a key component of its antifungal mechanism. By halting cell cycle progression, Furaneol effectively inhibits the proliferation of the microorganism. The arrest prevents the yeast from completing the necessary stages of DNA replication (S phase) and mitosis (M phase), thereby impeding its growth and pathogenic development. This mechanism suggests that Furaneol may have potential as an anti-infective agent in microbial infections.

The released aglycone, Furaneol, exhibits a broad spectrum of antimicrobial activities, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Studies have confirmed its activity against a range of human pathogenic microorganisms without showing hemolytic effects on human erythrocytes, indicating a degree of selectivity.

The antifungal action of Furaneol has been specifically investigated in Candida albicans. One of the mechanisms of its antifungal effect is the disruption of the serum-induced formation of mycelia, which is a critical step in the yeast's invasion of host tissues. Furthermore, Furaneol induces a significant accumulation of intracellular trehalose (B1683222) in C. albicans. Trehalose accumulation is a known stress response marker in fungi when exposed to toxic agents.

Furaneol's antibacterial activity has been reported against pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Proteus vulgaris. The antimicrobial activity of Furaneol and other furanone-containing compounds has been noted for its potential in addressing biofilm formation, a common issue in persistent infections.

Table 1: Antimicrobial Spectrum of Released Furaneol

| Microbial Species | Type | Observed Effect | Reference(s) |

|---|---|---|---|

| Candida albicans | Fungus | Cell cycle arrest at S and G2/M phase; Disruption of mycelial forms; Induces trehalose accumulation. | ,,, |

| Aspergillus flavus | Fungus | Growth inhibition observed on YPD agarose (B213101) plate. | |

| Staphylococcus aureus | Gram-positive Bacteria | Antimicrobial activity demonstrated. | |

| Staphylococcus epidermidis | Gram-positive Bacteria | Antimicrobial activity demonstrated. | |

| Escherichia coli | Gram-negative Bacteria | Antimicrobial activity demonstrated. | |

| Proteus vulgaris | Gram-negative Bacteria | Antimicrobial activity demonstrated. |

Interactions with Biological Systems and Enzymes

The biological role and activity of Furaneol 4-glucoside are intrinsically linked to its interactions with specific enzymes that mediate its formation and breakdown. These enzymatic processes are crucial for the storage, stabilization, and eventual release of the active Furaneol aglycone in biological systems, particularly in plants.

The biosynthesis of this compound is catalyzed by UDP-glucosyltransferases (UGTs). In plants such as strawberries, specific UGTs are responsible for the glucosylation of Furaneol. These enzymes recognize Furaneol as a substrate and facilitate the transfer of a glucose moiety from a donor molecule, typically UDP-glucose, to the hydroxyl group of Furaneol. This enzymatic reaction converts the volatile aroma compound into its stable, non-volatile glucoside form. Research has involved screening ripening-related UGTs from Fragaria species to functionally characterize their role in the glucosylation of volatile metabolites like Furaneol.

Conversely, the release of Furaneol from its glucoside is mediated by glycosidases (or β-glucosidases). These enzymes recognize and cleave the O-glycosidic bond of this compound, releasing free Furaneol and glucose. This hydrolysis can occur under various conditions, for instance, through the action of intestinal enzymes, as demonstrated by the hydrolysis of 3(2H)-furanone glucosides by an intestinal acetone powder from pigs.

The enzymatic conversion of Furaneol to this compound is a key biological modulation process, particularly in plants like strawberries. Glucosylation serves as an effective mechanism for chemical stabilization and control over the compound's volatility. By converting Furaneol into its glucoside, the plant can accumulate and store this important flavor precursor in its tissues without premature loss through volatilization.

This enzymatic modulation allows for the controlled release of the active aglycone at specific developmental stages, such as fruit ripening, or in response to external factors like tissue damage or processing. The expression and activity of UGTs often increase during fruit ripening, leading to the accumulation of the flavorless this compound. The subsequent action of glycosidases during consumption or processing releases the potent, caramel-like aroma of Furaneol, significantly impacting the sensory properties of the fruit. This enzymatic interplay represents a sophisticated biological mechanism to manage the production and deployment of a key secondary metabolite.

Table 2: Enzymes Interacting with Furaneol and this compound

| Enzyme Class | Specific Enzyme Example(s) | Action | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Glucosyltransferases | UDP-glucosyltransferases (UGTs) from Fragaria | Glycosylation | Furaneol, UDP-glucose | This compound, UDP | |

| Glycosidases | β-glucosidase (e.g., from intestinal powder) | Hydrolysis | This compound | Furaneol, Glucose | , |

| Oxidoreductases | Fragaria x ananassa enone oxidoreductase (FaEO) | Biosynthesis of Furaneol | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), NAD(P)H | Furaneol, NAD(P)+ | , |

Future Research Directions and Biotechnological Potential

Elucidation of Remaining Unidentified Enzymatic Steps in Biosynthesis Pathways

The biosynthesis of Furaneol (B68789) 4-glucoside involves two major stages: the formation of the Furaneol aglycone and its subsequent glucosylation. While significant progress has been made, key enzymatic steps in the initial formation of the furanone ring remain to be fully elucidated.

It is established that D-fructose-1,6-diphosphate is the primary precursor for Furaneol biosynthesis in plants like strawberries. greenskybio.comresearchgate.net A critical breakthrough was the identification of a ripening-induced quinone oxidoreductase, designated FaQR, which functions as an enone oxidoreductase. researchgate.net This enzyme catalyzes the final step in Furaneol formation by converting the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone into 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). researchgate.net

The final step, the glucosylation of Furaneol, has also been clarified. In plants, this stabilization of Furaneol is carried out by UDP-glucosyltransferases (UGTs). nih.govwikipedia.org Specific research on strawberry (Fragaria × ananassa) has functionally characterized several ripening-related UGTs, identifying the allelic proteins UGT71K3a and UGT71K3b as the primary enzymes responsible for catalyzing the glucosylation of Furaneol to form its β-D-glucoside. nih.gov A homologous UDP-glucose:furaneol glucosyltransferase, UGT85K14, has been identified in grapevine (Vitis labrusca x V. vinifera).

Future research must now focus on identifying the "missing link" enzymes that convert D-fructose-1,6-diphosphate into the substrate for the FaQR enzyme. Unraveling this multi-step enzymatic cascade is essential for a complete understanding of the pathway and for enabling more precise metabolic engineering efforts.

| Biosynthesis Stage | Known Precursor/Substrate | Key Enzyme(s) Identified | Product | Unidentified Steps |

| Aglycone Formation | D-fructose-1,6-diphosphate | FaQR (enone oxidoreductase) | Furaneol | Enzymes converting the precursor to the FaQR substrate. |

| Glucosylation | Furaneol | UGT71K3a/b (Strawberry), UGT85K14 (Grapevine) | Furaneol 4-glucoside | None |

Advanced Genetic Engineering for Enhanced Glucoside Production in Plants

Genetic engineering offers powerful tools to modulate the content of this compound in plants, thereby enhancing the latent flavor potential of fruits. Advanced strategies can be envisioned based on current knowledge of the biosynthetic pathway.

A primary approach is the targeted overexpression of the specific UDP-glucosyltransferases (UGTs) responsible for Furaneol glucosylation. For instance, overexpressing the UGT71K3 gene in strawberries could potentially increase the conversion of free Furaneol into its more stable glucoside form. nih.govapsnet.org This would create a larger reservoir of the flavor precursor, which could then be released during processing or consumption. This strategy has proven effective for other glycosylated flavor compounds; for example, the overexpression of a coniferyl alcohol acetyltransferase gene in aspen led to a 22-fold increase in eugenol (B1671780) glycoside levels. wikipedia.orgfrontiersin.org

A more sophisticated strategy involves the manipulation of transcription factors that regulate the entire Furaneol biosynthetic pathway. frontiersin.org By identifying and overexpressing master regulatory genes, it may be possible to simultaneously upregulate the expression of multiple biosynthetic enzymes, from those involved in the initial steps from D-fructose-1,6-diphosphate to the final UGTs. This would lead to a more robust and efficient flux through the pathway, significantly enhancing the accumulation of this compound. Conversely, for applications where a higher immediate aroma is desired, gene-editing technologies like CRISPR-Cas9 could be used to down-regulate or knock out the UGT genes, as demonstrated by the significant reduction in HDMF-glucoside when UGT71K3 expression was suppressed in strawberry receptacles. nih.govapsnet.org

Development of Novel Biocatalysts for Sustainable Production of this compound

The demand for natural flavor compounds is driving the development of sustainable biotechnological production methods. This compound, being stable and water-soluble, is an ideal candidate for production using biocatalysts.

A significant advancement in this area is the use of high-throughput screening of plant enzyme libraries to identify novel biocatalysts. ebrary.net This approach has successfully identified 18 different plant glucosyltransferases that can act as biocatalysts to transfer D-glucose to Furaneol, creating this compound. ebrary.net Such enzymes can be expressed in microbial hosts like Escherichia coli or yeast to create whole-cell biocatalysts. nih.gov

The whole-cell biocatalyst approach is particularly advantageous for sustainable production. It circumvents the need for costly, purified enzymes and the addition of the expensive sugar donor, UDP-glucose. nih.gov The microbial host cell provides the necessary metabolic machinery to regenerate the UDP-glucose cofactor internally, making the process more economically viable. nih.gov Research efforts are focused on optimizing these microbial systems by selecting the best expression plasmids and host strains to increase the yield of functional recombinant glucosyltransferase, thereby improving the efficiency and product titer of the biotransformation process. nih.gov

Strategies for Tailoring Flavor Profiles in Agri-Food Systems through Glucoside Modulation

Because this compound is a flavorless precursor to the highly aromatic Furaneol, its modulation is a key strategy for tailoring flavor profiles in the agri-food sector. ebrary.net Control can be exerted at both the pre-harvest (in planta) and post-harvest (processing) stages.

Pre-harvest Modulation: As discussed under genetic engineering, the amount of this compound accumulated in a fruit can be manipulated. Increasing its concentration through overexpression of UGTs would create a product with high "flavor potential." nih.gov Such fruits might have a mild initial aroma but could develop a very strong, desirable flavor upon processing (e.g., heating, fermentation, or enzymatic treatment) that cleaves the glucoside bond.

Post-harvest Modulation: During food and beverage processing, the release of free Furaneol from its glucoside can be controlled. In winemaking, for example, the acidic conditions and the enzymatic activities of yeast during fermentation can lead to the hydrolysis of this compound present in the grape juice, contributing significantly to the final aroma of the wine. Food producers can strategically add specific glycosidase enzymes to a product formulation to trigger the release of Furaneol at a desired point in the process, allowing for precise control over the final flavor intensity. This allows for the creation of a range of products with tailored flavor profiles from the same raw material.

Exploration of Novel Ecological Roles and Interactions

While the role of this compound as a flavor precursor is well-studied, its ecological functions for the plant itself are less understood but represent a compelling area for future research. The glycosylation of volatile secondary metabolites is a widespread phenomenon in plants, serving multiple purposes related to defense and survival. ebrary.netnih.gov

One likely primary role is in chemical defense . wikipedia.orgwikipedia.org Volatile compounds like Furaneol could be autotoxic if allowed to accumulate in high concentrations. By converting it to the non-volatile, water-soluble glucoside, the plant can safely transport and store large quantities in the cell vacuole. nih.gov Upon tissue damage by a feeding herbivore, endogenous plant enzymes (β-glucosidases) stored in separate compartments could come into contact with the glucoside, rapidly hydrolyzing it and releasing a burst of the volatile Furaneol. wikipedia.orgapsnet.org This sudden release could act as a deterrent to the herbivore or attract natural enemies of the pest. nih.gov

Glycosylation also plays a role in plant-plant communication . Plants can absorb airborne volatiles emitted by neighboring plants that are under attack. ebrary.netfrontiersin.org Research has shown that these absorbed volatiles are often converted into non-volatile glycosides. nih.govfrontiersin.org This process may act as a mechanism for "eavesdropping," allowing a plant to perceive a threat in its environment and store a chemical signal in a stable form, priming its own defenses for a potential future attack. nih.gov

| Potential Ecological Role | Proposed Mechanism |

| Chemical Defense | Stable, non-volatile storage of a defensive compound (Furaneol), with rapid release upon herbivore damage. wikipedia.orgwikipedia.org |

| Detoxification & Transport | Increased water solubility prevents autotoxicity and allows for safe transport and vacuolar storage. nih.gov |

| Plant-Plant Communication | Absorption of airborne Furaneol from neighboring plants and conversion to the glucoside as a stable "threat" signal. nih.govfrontiersin.org |

| Abiotic Stress Adaptation | Involvement in osmotic regulation or other stress response pathways. greenskybio.com |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Furaneol 4-glucoside in plant matrices, and what are their methodological limitations?

- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its sensitivity in distinguishing glycosides from aglycones. However, matrix effects (e.g., phenolic compounds in plants) can interfere with ionization efficiency. To mitigate this, solid-phase extraction (SPE) with C18 cartridges is recommended for sample cleanup. For real-time detection, ion-sensitive field-effect transistor (ISFET)-based biosensors offer rapid analysis (0.1–10 µM range), though they require aptamer optimization for specificity .

Q. How does glycosylation impact this compound’s stability and bioavailability in plant tissues?

- Answer : Glycosylation via UDP-glucose: Furaneol glucosyltransferase (e.g., UGT85K14) enhances stability by protecting the hydroxyl group from oxidation. However, acidic hydrolysis during storage or enzymatic release (e.g., β-glucosidase activity) can regenerate free Furaneol, complicating quantification. Researchers should employ controlled hydrolysis experiments (pH 2–6, 25–90°C) to model degradation pathways and validate results with isotopic labeling .

Q. What experimental designs are effective for studying the enzymatic biosynthesis of this compound in vivo?

- Answer : Gene expression profiling (qRT-PCR) of UGT85K14 during grapevine berry maturation, paired with HPLC quantification of this compound, can correlate enzyme activity with metabolite accumulation. In vitro validation involves heterologous expression of UGT85K14 in E. coli, followed by kinetic assays using UDP-glucose and Furaneol as substrates. Triplicate trials with negative controls (e.g., heat-inactivated enzyme) are critical to confirm specificity .

Advanced Research Questions

Q. How can contradictory data on this compound concentrations across studies be systematically addressed?

- Answer : Discrepancies often arise from extraction methodologies (e.g., solvent polarity, hydrolysis conditions). A meta-analysis framework should include:

- Standardized protocols : Use methanol-water (70:30 v/v) for extraction to balance polar/non-polar solubility.

- Inter-laboratory calibration : Share reference samples spiked with known concentrations.

- Statistical reconciliation : Apply ANOVA to compare variances across datasets and identify outliers linked to methodological biases .

Q. What strategies optimize the heterologous synthesis of this compound for structural and functional studies?

- Answer : To enhance yield in recombinant systems:

- Codon optimization : Tailor UGT85K14 for host organisms (e.g., E. coli BL21) to improve expression.

- Substrate feeding : Co-supply UDP-glucose precursors (e.g., sucrose synthase pathways) to address cofactor limitations.

- Product validation : Confirm glycosylation via NMR (e.g., anomeric proton signals at δ 4.8–5.2 ppm) and compare retention times with authentic standards using LC-MS .

Q. What statistical models are suitable for analyzing the relationship between UGT85K14 expression and this compound accumulation in grapevines?

- Answer : Multivariate regression models incorporating environmental variables (temperature, soil pH) and biological factors (berry developmental stage) can isolate key drivers. For small sample sizes, bootstrap resampling reduces type I errors. Data should be log-transformed to address non-normality, and partial least squares (PLS) regression is recommended for collinear variables .

Data Presentation Guidelines

Q. How should researchers present quantitative data on this compound in publications to ensure clarity and reproducibility?

- Answer :

- Tables : Include columns for extraction method, detection limit, recovery rate (%), and RSD (relative standard deviation). Use footnotes to explain outliers (e.g., "hydrolysis during storage").

- Figures : Plot UGT85K14 expression (fold change) against this compound concentration (µg/g DW) with error bars (SEM). Label axes with units and cite instrument models (e.g., "Agilent 1290 Infinity II HPLC").

- Supplementary Data : Archive raw chromatograms and qRT-PCR Ct values in repositories like Zenodo, with DOI links in the manuscript .

Methodological Pitfalls and Solutions

Q. What are common pitfalls in interpreting this compound’s role in plant defense mechanisms, and how can they be avoided?

- Answer : Overattributing biological activity to this compound without testing its aglycone form is a frequent error. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.